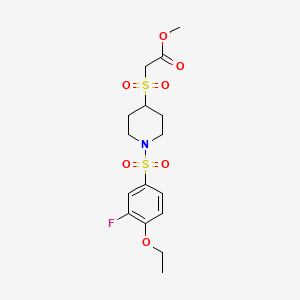

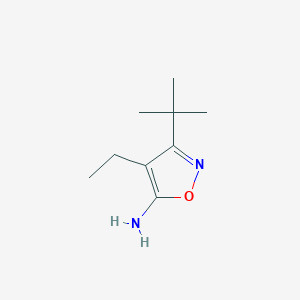

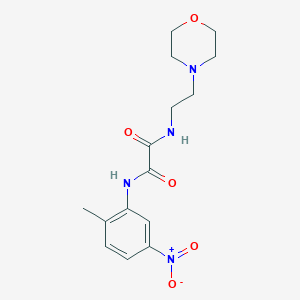

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide" is a derivative of a class of compounds that have been studied for their affinity and selectivity towards dopamine D4 receptors. These compounds typically feature a piperazine ring substituted with an aryl group and an alkyl chain terminated with a benzamide or related moiety. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural features, which can provide insights into the potential properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 2-acetylfuran and aromatic aldehydes, which undergo Claisen-Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride to form oxazoles. These intermediates are then subjected to Mannich reactions with N-methyl piperazine to yield the final products . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds includes a piperazine ring, which is a common feature in ligands targeting dopamine receptors. The presence of a fluorophenyl group in the compound of interest suggests potential for increased receptor binding affinity due to the electron-withdrawing nature of the fluorine atom, which can enhance interactions with the receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, and Mannich reactions, which are typical in the synthesis of piperazine-based ligands. The reactivity of the benzamide moiety and the piperazine nitrogen atoms would be key considerations in further chemical modifications to optimize receptor affinity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. The lipophilicity, indicated by log P values, is adjusted to optimize brain penetration and minimize nonspecific binding. The presence of a methoxy group, as seen in some analogs, can be radiolabeled for imaging studies such as positron emission tomography (PET) . The compound of interest, with its fluorophenyl and furanyl substituents, is likely to have distinct physicochemical properties that could affect its pharmacokinetic profile and receptor binding characteristics.

Applications De Recherche Scientifique

Radiolabeled Antagonists for PET Studies

Research has demonstrated the use of radiolabeled antagonists, such as [18F]p-MPPF, for studying the serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000). This indicates that compounds with similar structural features could be developed as radiolabeled probes for imaging and studying neurotransmitter systems in the brain, contributing to our understanding of psychiatric and neurological disorders.

Neuropharmacological Investigations

Compounds bearing structural similarities, such as various butyrophenones and benzamides, have been evaluated for their affinity for dopamine and serotonin receptors, indicating their potential application in the discovery of new antipsychotic agents (Raviña et al., 2000). This suggests that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide could be explored for its neuropharmacological properties, potentially leading to the development of novel treatments for psychiatric conditions.

Antidepressant and Anxiolytic Activity

The synthesis and evaluation of novel derivatives incorporating piperazine and furan groups have been investigated for their antidepressant and anxiolytic activities (Kumar et al., 2017). This highlights the possibility of researching N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide for similar pharmacological activities, contributing to the treatment options for mood disorders.

Receptor Binding Studies

A structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has shown the importance of structural modifications in affecting receptor binding affinity, particularly for dopamine D(3) receptors (Leopoldo et al., 2002). This could guide research into optimizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide for targeted receptor interactions, which is crucial for drug development in neuropsychiatric disorders.

Molecular Imaging and Neuroinflammation

The development of radioligands for PET imaging of neuroinflammation markers, such as colony-stimulating factor 1 receptor (CSF1R), highlights the application of fluorinated compounds in neuroimaging (Lee et al., 2022). Given the structural compatibility, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide could be explored for its potential in molecular imaging, aiding in the diagnosis and monitoring of neurodegenerative diseases.

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-18-6-4-7-19(16-18)24(29)26-17-22(23-10-5-15-30-23)28-13-11-27(12-14-28)21-9-3-2-8-20(21)25/h2-10,15-16,22H,11-14,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHVATNCSCZOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)